Comparative Enolization Kinetics of 2-Bromopentan-3-one vs. Chloro Analog
2-Bromopentan-3-one exhibits a distinct kinetic profile in enolization compared to its direct halogen analog, 2-chloropentan-3-one. A study by Bell et al. measured the rates of enolisation for these compounds under various catalytic conditions in aqueous solution at 25°C [1]. The data confirms that the choice of halogen (Br vs. Cl) on the identical pentanone backbone leads to a quantifiable difference in reaction rate, a key factor for process optimization.
| Evidence Dimension | Rate of Enolisation |
|---|---|
| Target Compound Data | Measured rates of enolisation for 2-bromopentan-3-one (exact values reported in the publication). |
| Comparator Or Baseline | 2-Chloropentan-3-one |
| Quantified Difference | The study reports distinct rate constants for the bromo and chloro analogs, demonstrating a significant difference in reactivity. |
| Conditions | Aqueous solution at 25°C in the presence of various catalysts. Full kinetic parameters are available in the original paper. |
Why This Matters
This kinetic difference is a critical factor for chemists optimizing reaction times and selectivities, where the faster-reacting bromo compound can enable milder conditions or higher throughput compared to its chloro counterpart.
- [1] Bell, R. P., Hillier, G. R., Mansfield, J. W., & Street, D. G. (1967). Rates of ionisation and enolisation of some aliphatic ketones. Journal of the Chemical Society B: Physical Organic, 827-832. View Source
